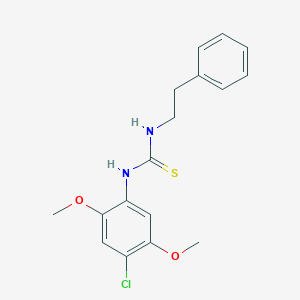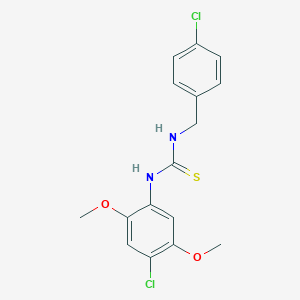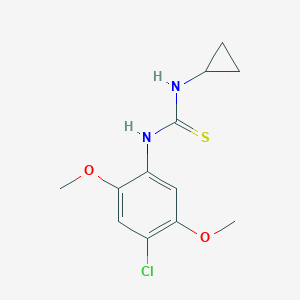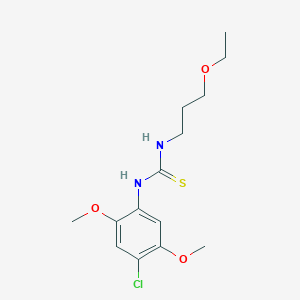
6-(AZEPAN-1-YL)-N2,N4-BIS(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core substituted with azepane and chloromethoxyphenyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Substitution Reactions: The azepane and chloromethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The use of automated systems and advanced analytical techniques can help monitor and optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Catalysts: Transition metal catalysts, such as palladium or platinum, may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials, coatings, or agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression or DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine: can be compared with other triazine derivatives, such as:
Uniqueness
The uniqueness of 6-azepan-1-yl-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H26Cl2N6O2 |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)-2-N,4-N-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26Cl2N6O2/c1-32-19-9-7-15(24)13-17(19)26-21-28-22(27-18-14-16(25)8-10-20(18)33-2)30-23(29-21)31-11-5-3-4-6-12-31/h7-10,13-14H,3-6,11-12H2,1-2H3,(H2,26,27,28,29,30) |
Clave InChI |
YYQDGFMQULGFLN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=C(C=CC(=C4)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=C(C=CC(=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)







